7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring or the methoxy group.
Reduction: Reduction reactions could target the chloro group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, chromeno-pyrrole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anticancer, antiviral, or neuroprotective activities.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Chromeno-pyrrole Derivatives: Other compounds in this class with different substituents.
Phenyl Derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness
The uniqueness of 7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H28ClNO6 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
7-chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H28ClNO6/c1-15(2)14-34-21-8-6-16(11-22(21)32-3)24-23-25(30)19-12-17(28)7-9-20(19)35-26(23)27(31)29(24)13-18-5-4-10-33-18/h6-9,11-12,15,18,24H,4-5,10,13-14H2,1-3H3 |
InChI Key |
CLMRYGOUBUZFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Cl)OC |
Origin of Product |
United States |
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